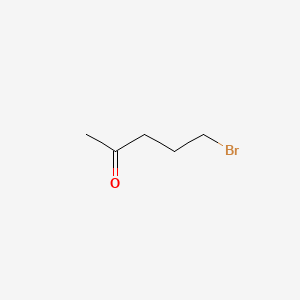
3-Biphenylacetic acid, 4'-chloro-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Biphenylacetic acid, 4'-chloro-, involves several steps, including the regioselective bromination of precursors and subsequent reactions to introduce the chloro group at the specific position on the biphenyl structure. For example, the synthesis of related compounds often involves halogenation reactions, etherification, and the use of various organic synthesis techniques to achieve the desired substitution pattern on the biphenyl scaffold (Tamura et al., 1981).
Molecular Structure Analysis
The molecular structure of 3-Biphenylacetic acid, 4'-chloro-, and its derivatives have been characterized using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice and the nature of intermolecular interactions. For example, co-crystals of related compounds have demonstrated specific hydrogen bonding and π-π stacking interactions, indicative of the potential for complex formation and molecular recognition processes (Ngoma Tchibouanga & Jacobs, 2020).
Chemical Reactions and Properties
3-Biphenylacetic acid, 4'-chloro-, undergoes various chemical reactions that modify its structure and properties. These reactions include esterification, amide formation, and interactions with amines to form salts. The compound's reactivity is influenced by the presence of the chloro group, which affects its electronic properties and the acidity of the acetic acid moiety (Gaviraghi et al., 1977).
Physical Properties Analysis
The physical properties of 3-Biphenylacetic acid, 4'-chloro-, including its melting point, solubility, and thermal stability, are crucial for its handling and application in chemical syntheses. The compound's stability is particularly relevant for its use in organic reactions, where conditions such as temperature and solvent choice can significantly impact reaction outcomes. The crystalline structure and thermal behavior of related compounds have been extensively studied, providing a basis for understanding the physical characteristics of 3-Biphenylacetic acid, 4'-chloro- (Sienkiewicz-Gromiuk et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-Biphenylacetic acid, 4'-chloro-, such as its acidity, reactivity towards nucleophiles, and potential for forming derivatives, are central to its utility in chemical research. The presence of both the biphenyl structure and the chloro substituent contribute to its unique reactivity profile, enabling its use in the synthesis of a wide range of chemical compounds. Studies on similar compounds have highlighted the impact of substitution patterns on chemical reactivity and the formation of specific reaction products (Byron et al., 1966).
Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Activities
- 3-Biphenylacetic acid, 4'-chloro- and its isomers have been synthesized and evaluated for antiinflammatory and analgesic activities. The structural requirements for these activities were investigated, highlighting the importance of specific structural features for optimal efficacy (Tamura et al., 1981).
Crystallography and Co-crystals
- The compound has been used to create multicomponent crystals with various co-formers. These co-crystals have been characterized using techniques like X-ray diffraction and thermal analysis, providing insights into hydrogen bonding and weaker interactions in crystal structures (Tchibouanga & Jacobs, 2020).
Fungal Metabolites
- 3-Biphenylacetic acid, 4'-chloro- has been isolated as a natural product from a plant-associated microfungus, Xylaria sp. This discovery is significant for understanding fungal metabolites and their potential applications in various fields (Davis, Watters, & Healy, 2005).
Combinatorial Chemistry
- The compound has been used as a scaffold in the synthesis of a combinatorial library. This approach in drug discovery uses the natural product as a base for creating diverse chemical entities for biological screening, showcasing its utility in medicinal chemistry (Kumar et al., 2015).
Synthesis Reviews
- Comprehensive reviews have been conducted on the synthesis methods of 3-Biphenylacetic acid, 4'-chloro-, highlighting its significance in the field of non-steroidal anti-inflammatory drugs and the evolution of synthesis techniques (Xie Wen-n, 2014).
Prodrug Development
- The compound has been explored in the development of prodrugs, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). This research is crucial for improving drug efficacy and reducing side effects (Sharma et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDBVZDEVXUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226754 | |
| Record name | 3-Biphenylacetic acid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid, 4'-chloro- | |
CAS RN |
75852-50-5 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75852-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Biphenylacetic acid, 4'-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Biphenylacetic acid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)







![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)


![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)

